molecular formula C10H8BNO8 B1610329 (4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid CAS No. 467443-01-2

(4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid

Cat. No.: B1610329
CAS No.: 467443-01-2
M. Wt: 280.99 g/mol
InChI Key: DKYPDMHYDHHGRL-HTQZYQBOSA-N
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Description

(4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and is substituted with a 3-nitrophenyl group and two carboxylic acid groups. The stereochemistry of the compound is specified by the (4R,5R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

The synthesis of (4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dioxaborolane ring: This can be achieved through the reaction of a boronic acid derivative with a diol under acidic conditions.

    Introduction of the 3-nitrophenyl group: This step involves the nitration of a phenyl ring followed by its attachment to the dioxaborolane ring through a coupling reaction.

    Addition of carboxylic acid groups:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or carboxylic acid groups are replaced by other substituents.

    Coupling reactions: The boron atom in the dioxaborolane ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or proteins through its functional groups, forming covalent or non-covalent bonds. The dioxaborolane ring can act as a Lewis acid, facilitating interactions with nucleophilic sites on biomolecules. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar compounds to (4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid include other dioxaborolane derivatives and boronic acid derivatives. These compounds share the boron-containing ring structure but differ in their substituents and stereochemistry. For example:

    (4S,5S)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid: This is a stereoisomer with the opposite configuration at the chiral centers.

    2-(3-nitrophenyl)-1,3,2-dioxaborolane: This compound lacks the carboxylic acid groups, resulting in different chemical properties and reactivity.

    Phenylboronic acid: A simpler boronic acid derivative without the dioxaborolane ring, used in various coupling reactions.

Properties

IUPAC Name

(4R,5R)-2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BNO8/c13-9(14)7-8(10(15)16)20-11(19-7)5-2-1-3-6(4-5)12(17)18/h1-4,7-8H,(H,13,14)(H,15,16)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYPDMHYDHHGRL-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)C(=O)O)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)O)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466639
Record name L-TarB-NO2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467443-01-2
Record name L-TarB-NO2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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